3-Chloro-4-fluorocinnamic acid

Übersicht

Beschreibung

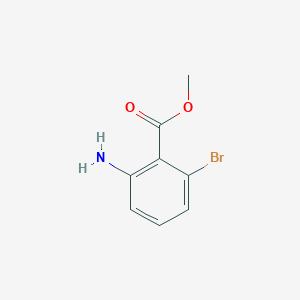

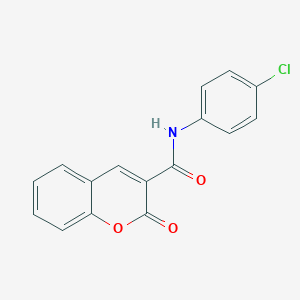

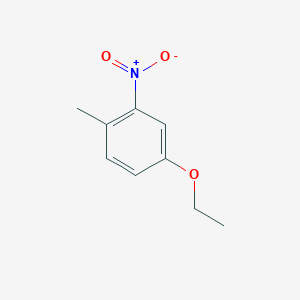

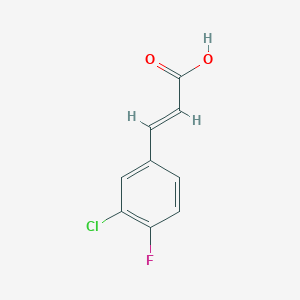

3-Chloro-4-fluorocinnamic acid is a chemical compound with the CAS Number: 155814-22-5 . It has a molecular weight of 200.6 . The IUPAC name for this compound is (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid .

Molecular Structure Analysis

The InChI code for 3-Chloro-4-fluorocinnamic acid is1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

3-Chloro-4-fluorocinnamic acid has a boiling point of 326.1°C at 760 mmHg and a melting point of 173-175°C . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Degradation and Biodegradation :

- A study by Ma Yu (2013) discusses the isolation and characterization of a bacterial strain capable of degrading 4-fluorocinnamic acid effectively.

- Amorim et al. (2013) explored the use of a rotating biological contactor to treat shock loadings of 4-fluorocinnamic acid.

- The aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid using non-acclimated industrial activated sludge was investigated by dos Santos et al. (2004).

- Another study by Amorim et al. (2013) reported the complete mineralization of 4-fluorocinnamic acid by a Rhodococcus strain.

- The biodegradation of 4-fluorobenzoic acid and 4-fluorocinnamic acid has been monitored by membrane inlet mass spectrometry in a study by Creaser et al. (2002).

- A consortium comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 was found to utilize 4-fluorocinnamic acid for growth under aerobic conditions as detailed in a study by Hasan et al. (2010).

Synthesis and Chemical Analysis :

- A method for synthesizing methyl 4-fluorocinnamate using strongly acidic cationic exchange resin as a catalyst was discussed by Si (2004).

Miscellaneous Applications :

- The study of chlorophyll a in the presence of chlorophyll b and pheopigments, which includes a fluorometric method, is discussed in research by Welschmeyer (1994).

- In pharmacology, a series of trimethoxycinnamates were prepared and characterized for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, as mentioned in the study by Kos et al. (2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKFZBXVYKVCD-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluorocinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.